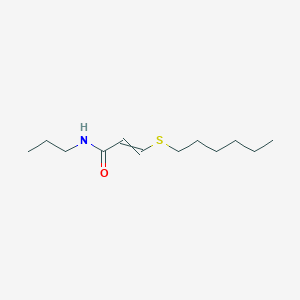
(1Z)-N'-Cyclohexyl(piperidin-1-yl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N’-Cyclohexyl(piperidin-1-yl)ethanimidamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-Cyclohexyl(piperidin-1-yl)ethanimidamide typically involves the reaction of cyclohexylamine with piperidine and ethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-Cyclohexyl(piperidin-1-yl)ethanimidamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, which can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N’-Cyclohexyl(piperidin-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. These reactions are usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1Z)-N’-Cyclohexyl(piperidin-1-yl)ethanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1Z)-N’-Cyclohexyl(piperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors, enzymes, and proteins, modulating their activity and leading to a range of biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior. Additionally, the compound can inhibit specific enzymes involved in inflammatory and pain pathways, providing analgesic and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine that serves as a building block for many organic compounds.
Cyclohexylamine: A primary amine with a cyclohexyl group, used in the synthesis of various pharmaceuticals and agrochemicals.
Ethanimidamide: A compound with an amidine functional group, used in the synthesis of various organic molecules.
Uniqueness
(1Z)-N’-Cyclohexyl(piperidin-1-yl)ethanimidamide is unique due to its combination of a piperidine ring, a cyclohexyl group, and an ethanimidamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine or cyclohexylamine. The presence of the ethanimidamide group, in particular, allows for specific interactions with biological targets, making the compound a valuable tool in medicinal chemistry and drug discovery.
Eigenschaften
CAS-Nummer |
65116-03-2 |
|---|---|
Molekularformel |
C13H25N3 |
Molekulargewicht |
223.36 g/mol |
IUPAC-Name |
N'-cyclohexyl-2-piperidin-1-ylethanimidamide |
InChI |
InChI=1S/C13H25N3/c14-13(11-16-9-5-2-6-10-16)15-12-7-3-1-4-8-12/h12H,1-11H2,(H2,14,15) |
InChI-Schlüssel |
IVTKWDALQAVRIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=C(CN2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)

![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)


![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)

![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)



